molecular formula C14H20O2 B7845288 2'-n-Butoxy-5'-methylpropiophenone

2'-n-Butoxy-5'-methylpropiophenone

Cat. No.: B7845288
M. Wt: 220.31 g/mol
InChI Key: RNYCYHUXTFSEEY-UHFFFAOYSA-N
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Description

. This compound is characterized by its molecular structure, which includes a butoxy group and a methyl group attached to a propiophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-n-Butoxy-5’-methylpropiophenone typically involves the reaction of 5’-methylpropiophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromide with the butoxy group.

Industrial Production Methods: Industrial production of 2’-n-Butoxy-5’-methylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2’-n-Butoxy-5’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or nucleophiles in the presence of a base are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-n-Butoxy-5’-methylpropiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-n-Butoxy-5’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2’-n-Butoxypropiophenone
  • 5’-Methylpropiophenone
  • 2’-n-Butoxy-4’-methylpropiophenone

Comparison: Compared to these similar compounds, 2’-n-Butoxy-5’-methylpropiophenone is unique due to the specific positioning of the butoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where these properties are advantageous .

Properties

IUPAC Name

1-(2-butoxy-5-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-6-9-16-14-8-7-11(3)10-12(14)13(15)5-2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYCYHUXTFSEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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